molecular formula C10H15N5O5 B13760316 2',3'-Secoguanosine CAS No. 61773-91-9

2',3'-Secoguanosine

Cat. No.: B13760316
CAS No.: 61773-91-9
M. Wt: 285.26 g/mol
InChI Key: BTDVRVFEWWTQLU-ZCFIWIBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .

Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced using agents like sodium borohydride.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used for oxidation.

    Reduction: Sodium borohydride is used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.

Scientific Research Applications

2’,3’-Secoguanosine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

61773-91-9

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one

InChI

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1

InChI Key

BTDVRVFEWWTQLU-ZCFIWIBFSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N

Origin of Product

United States

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